5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

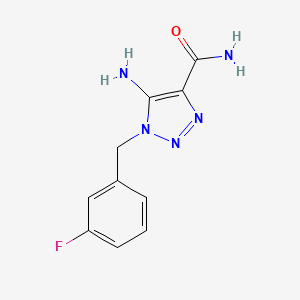

5-Amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule with the molecular formula C₁₇H₁₆FN₅O and a monoisotopic mass of 325.1339 g/mol (ChemSpider ID: 5711315) . Its structure features a 1,2,3-triazole core substituted with a 3-fluorobenzyl group at position 1 and a carboxamide group at position 2.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN5O/c11-7-3-1-2-6(4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJSXEIGKDPRNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599719 | |

| Record name | 5-Amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119222-38-7 | |

| Record name | 5-Amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the fluorobenzyl group and the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, 5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential biological activity. It may serve as a precursor for bioactive compounds or as a tool in studying biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biological research.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Substituent Variations on the Benzyl Group

5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide (Compound 1)

- Structure : Replaces the 3-fluorobenzyl group with a carbamoylmethyl (-CH₂CONH₂) substituent.

- Mechanistic Insight : Proposed to mimic β-turn structures critical for LexA self-cleavage . Modifications like N-methylation of amide bonds reduce potency, highlighting the importance of conformational dynamics .

5-Amino-1-(4-Bromobenzyl)-1H-1,2,3-Triazole-4-Carboxamide (Compound 2a)

- Structure : Substitutes 3-fluoro with 4-bromo on the benzyl group.

- Synthesis : Achieved via nucleophilic substitution with a 90% yield .

- Properties : IR and NMR data confirm the presence of NH₂ and C=O groups, with distinct aromatic proton shifts due to bromine’s electron-withdrawing effects .

5-Amino-1-(3-Chlorobenzyl)-N-(4-Fluorobenzyl)-1H-1,2,3-Triazole-4-Carboxamide

- Structure : Features dual halogenation (3-Cl on benzyl, 4-F on the carboxamide’s benzyl group).

- Significance : Demonstrates the scaffold’s tolerance for multiple halogen substitutions, which may enhance target binding or metabolic stability .

SOS Response Inhibition

- Lead Compound 1 : Inhibits LexA self-cleavage, a key step in bacterial SOS response activation, with low cytotoxicity .

- Improved Analogues : Compound 14 (a derivative of 1) shows comparable IC₅₀ values in fluorescence-based and ³²P-LexA assays, confirming on-target activity .

- Target Pathogens : Modifications to the benzyl group (e.g., fluorination) may expand species breadth, as seen in cross-species reactivity studies .

Biological Activity

5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 119222-38-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a triazole ring, an amino group, and a fluorobenzyl moiety. The synthesis typically involves the Huisgen cycloaddition reaction, which combines an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole structure. This method is favored for its efficiency and ability to yield high-purity products suitable for biological testing.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways. For instance, the presence of the triazole ring enhances its affinity for certain biological targets, potentially leading to significant therapeutic effects .

Antiparasitic Activity

Recent studies have highlighted the compound's potential against Trypanosoma cruzi, the causative agent of Chagas disease. A notable study utilized phenotypic high-content screening against infected VERO cells to identify this compound as a promising candidate. Optimization efforts led to derivatives with improved potency and metabolic stability, demonstrating significant suppression of parasite burden in mouse models .

Table 1: Summary of Antiparasitic Activity

| Compound | Activity (pEC50) | Efficacy in Mouse Model |

|---|---|---|

| Compound 3 | >6 | Significant suppression |

Enzyme Inhibition

Additionally, compounds containing the triazole structure have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in treating neurodegenerative diseases like Alzheimer's. The incorporation of specific substituents on the benzyl group significantly influences inhibitory activity. For example, meta-substituted derivatives exhibited enhanced BuChE inhibition compared to their para counterparts .

Table 2: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | BuChE | 31.8 |

| Compound B | AChE | 0.23 |

Case Study 1: Chagas Disease Treatment

In a study focusing on Chagas disease, researchers synthesized a series of 5-amino-1,2,3-triazole-4-carboxamides. The lead compound demonstrated submicromolar activity against T. cruzi, indicating its potential as a new therapeutic agent for this neglected tropical disease .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of triazole derivatives in models of neurodegeneration. The results suggested that these compounds could mitigate neuroinflammation and oxidative stress through their enzyme inhibitory properties, opening avenues for their use in treating conditions such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves condensation of 3-fluoro-substituted benzylamine with isocyanides or azides, followed by cyclization. For example, analogous triazole derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or via intermediates like carboximidoyl chlorides . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst loading (e.g., Cu(I) salts for regioselectivity). Purity is ensured via recrystallization or column chromatography.

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C, ¹⁹F for fluorine detection) to confirm substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereoelectronic effects of the 3-fluorobenzyl group.

- IR spectroscopy to identify carboxamide (C=O stretch ~1650 cm⁻¹) and triazole ring vibrations .

Q. What strategies mitigate the compound’s low aqueous solubility in in vitro assays?

- Methodology :

- Structural modification : Introduce polar groups (e.g., hydroxyl, amine) on the benzyl ring or carboxamide side chain.

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents.

- Nanoparticle formulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What in vitro screening approaches are used to identify enzymatic targets for this compound?

- Methodology :

- Kinase/phosphatase profiling : Use fluorescence-based enzymatic assays (e.g., ADP-Glo™ for kinase activity).

- Dose-response studies (IC₅₀ determination) against panels like the Eurofins KinaseProfiler™.

- Molecular docking (AutoDock Vina, Schrödinger) to predict binding to enzymes such as carbonic anhydrase or HDACs, leveraging the triazole-carboxamide scaffold’s hydrogen-bonding potential .

Advanced Research Questions

Q. How does the 3-fluorobenzyl substituent influence selectivity toward specific enzyme isoforms (e.g., HDAC6 vs. HDAC1)?

- Methodology :

- Comparative molecular dynamics simulations : Analyze binding pocket interactions (e.g., hydrophobic vs. electrostatic) using GROMACS or AMBER.

- Fluorine-scanning mutagenesis : Replace 3-F with Cl, H, or CF₃ to assess steric/electronic effects on isoform selectivity.

- Crystallographic studies of enzyme-ligand complexes to map fluorine’s role in active-site recognition .

Q. What pharmacophore models explain the compound’s dual activity as an anti-inflammatory and anticancer agent?

- Methodology :

- 3D-QSAR analysis (e.g., CoMFA/CoMSIA) to identify critical features:

- Triazole N2 as a hydrogen-bond acceptor.

- 3-Fluorobenzyl group for lipophilic interactions.

- Carboxamide for polar contacts.

- In silico target prediction (SwissTargetPrediction) to map polypharmacology .

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved in preclinical models?

- Methodology :

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution (LC-MS/MS), and metabolite identification (e.g., oxidative defluorination).

- Tumor xenograft models : Compare efficacy in immunocompromised (e.g., BALB/c nude mice) vs. immunocompetent models to assess immune-modulatory effects.

- Toxicogenomics : RNA-seq of liver/kidney tissues to identify off-target pathways .

Q. What computational tools predict metabolic stability and toxicity of fluorinated triazole derivatives?

- Methodology :

- ADMET prediction : Use Schrödinger’s QikProp or ADMET Predictor™ for CYP450 metabolism (e.g., CYP3A4-mediated defluorination) and hERG inhibition.

- In vitro microsomal assays (human/rat liver microsomes) to validate computational findings.

- Toxicity panels : Screen for genotoxicity (Ames test) and mitochondrial toxicity (Seahorse XF Analyzer) .

Q. How can multicomponent reactions (MCRs) streamline the synthesis of structurally diverse analogs?

- Methodology :

- Ugi-azide reaction : Combine 3-fluorobenzylamine, tert-butyl isocyanide, and azidoacetamide to generate triazole-carboxamide libraries.

- Microwave-assisted synthesis : Reduce reaction time (10–30 min vs. 24 h) and improve yields (≥80%).

- Parallel purification : Use automated flash chromatography (e.g., Biotage®) for high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.